3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Description
3-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative characterized by a cyclohexylmethyl substituent at the 1-position of the benzodiazole ring and a propan-1-ol chain at the 2-position. The propanol moiety introduces hydrogen-bonding capability, which may affect crystallinity and biological interactions. Although direct structural data for this compound are unavailable in the provided evidence, analogous compounds (e.g., benzodiazole derivatives in –6, 8) suggest its synthesis likely involves alkylation of benzodiazole precursors followed by functionalization .
Properties
IUPAC Name |
3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h4-5,9-10,14,20H,1-3,6-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTDISWNGIQSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3N=C2CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via alkylation reactions using cyclohexylmethyl halides in the presence of a base.
Attachment of Propanol Chain: The final step involves the attachment of the propanol chain through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring and the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
Key Observations:
- Substituent Effects : The target compound’s cyclohexylmethyl group increases steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxymethyl in 1b2b or pyridinylethyl in the amine derivative). This may reduce aqueous solubility but enhance membrane permeability .
- Synthetic Routes : While 1b2b () is synthesized via click chemistry, the target compound likely requires sequential alkylation steps, reflecting the challenges of introducing bulky cyclohexyl groups.
- Spectral Signatures : The cyclohexylmethyl group in the target compound would show distinct ¹H-NMR signals (multiplet at δ 1–2 ppm for cyclohexyl CH₂) absent in analogs like 1b2b or the benzotriazole derivative .
Physicochemical and Functional Comparisons
- Solubility: The propanol chain in the target compound enhances hydrophilicity compared to purely aromatic derivatives (e.g., the methoxyphenyl ketone in ). However, the cyclohexylmethyl group counterbalances this, likely resulting in lower solubility than 1b2b (triazole with hydroxymethyl) .
- Hydrogen-Bonding Capacity: The propanol group enables hydrogen bonding, similar to 1b2b’s hydroxymethyl and propanol moieties. In contrast, the ethylamine derivative () may exhibit stronger basicity due to the amine group .
- Crystallinity : Benzodiazole/triazole derivatives often form stable crystals, as seen in the benzotriazole ketone (), which was resolved via SHELXL . The target compound’s crystallization may require optimization due to its flexible cyclohexyl group.
Biological Activity
3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C17H24N2O
- IUPAC Name : 3-[1-(cyclohexylmethyl)benzimidazol-2-yl]propan-1-ol
- CAS Number : 830350-25-9
The compound features a cyclohexylmethyl group attached to a benzimidazole ring, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Target Interaction : Benzimidazole derivatives often target microtubules and inhibit their polymerization, which is crucial in cellular processes such as mitosis.
- Biochemical Pathways : The compound may also affect signaling pathways involved in cell proliferation and apoptosis, potentially leading to anticancer effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies suggest that benzimidazole derivatives possess antimicrobial properties. The presence of the cyclohexylmethyl group may enhance lipophilicity, improving membrane permeability and increasing efficacy against various pathogens.
Anticancer Properties
Preliminary research indicates that this compound may have anticancer potential. Its ability to disrupt microtubule formation can lead to cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Benzimidazole | Basic structure | Antimicrobial |
| 2-Phenylbenzimidazole | Phenyl group addition | Enhanced anticancer activity |
| 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol | Benzyl group instead of cyclohexyl | Similar anticancer properties |
Study on Anticancer Effects
A study demonstrated that benzimidazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis. The structural modifications in compounds like this compound may enhance these effects due to increased hydrophobic interactions with cellular membranes.
Antimicrobial Efficacy Research
Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound may contribute to enhanced potency compared to simpler benzimidazole structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
